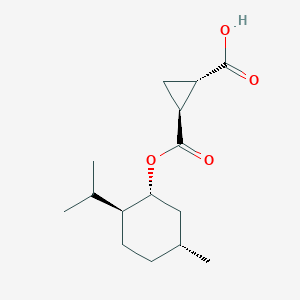
(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H24O4 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory effects, antimicrobial activity, and implications in drug development.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring and a carboxylic acid functional group. Its unique structure contributes to its biological activity. The empirical formula is C13H22O3, and its molecular weight is approximately 230.31 g/mol.
Anti-Inflammatory Properties
Research indicates that cyclopropane carboxylic acids exhibit significant anti-inflammatory activity. Specifically, this compound may modulate the production of inflammatory mediators. Studies suggest that compounds within this class can inhibit the synthesis of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Cyclopropane derivatives have been noted for their ability to inhibit bacterial growth. For instance, studies have demonstrated that certain cyclopropane carboxylic acids exhibit bacteriostatic effects against a range of pathogenic bacteria. This suggests potential applications in developing new antimicrobial therapies .
The biological activity of this compound may involve the inhibition of specific enzymes or pathways associated with inflammation and microbial resistance. For example, it has been suggested that cyclopropane derivatives can interfere with cysteine biosynthesis pathways in bacteria, enhancing their effectiveness as antibiotic adjuvants .
Study on Anti-inflammatory Effects
In a recent study published in MDPI, researchers evaluated the anti-inflammatory effects of various cyclopropane carboxylic acids. The results indicated that these compounds significantly reduced the levels of TNF-alpha and IL-6 in vitro. The study highlighted the potential for these compounds to serve as therapeutic agents in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of substituted cyclopropane carboxylic acids against Staphylococcus aureus. The findings revealed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting strong antibacterial activity. This positions this compound as a candidate for further development in antimicrobial therapies .
Data Summary
Eigenschaften
IUPAC Name |
(1S,2S)-2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-8(2)10-5-4-9(3)6-13(10)19-15(18)12-7-11(12)14(16)17/h8-13H,4-7H2,1-3H3,(H,16,17)/t9-,10+,11+,12+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOAVRRNBJCLX-QNWJLWSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CC2C(=O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














